molecular formula C15H17FN2O3 B2448009 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide CAS No. 1788846-33-2

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2448009
CAS No.: 1788846-33-2
M. Wt: 292.31
InChI Key: CULYTVNESJGFPF-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide (CAS 1788846-33-2) is a synthetic benzamide derivative with a molecular formula of C15H17FN2O3 and a molecular weight of 292.31 g/mol . This compound features a benzamide core substituted with a 3-fluoro-4-methoxy group, which is linked through an amide bond to a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl side chain. Benzamide derivatives are prominent in medicinal chemistry and are investigated for their diverse biological activities, including as kinase inhibitors and cell differentiation inducers . The specific structural motifs present in this molecule—including the fluorinated aromatic ring, the amide linker, and the N-methylpyrrole ethanol group—are common in the design of compounds that modulate protein function, particularly in oncology and infectious disease research . The presence of the amide linkage is critical for its intended bioactivity, as structure-activity relationship (SAR) studies on related benzamides show that modifications to this linker often lead to a complete loss of activity . This compound is intended for research applications such as hit identification in high-throughput screening, structure-activity relationship studies, and as a building block in the synthesis of more complex molecules. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c1-18-7-3-4-12(18)13(19)9-17-15(20)10-5-6-14(21-2)11(16)8-10/h3-8,13,19H,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYTVNESJGFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Functionalization of Benzoic Acid Derivatives

3-Fluoro-4-methoxybenzoic acid is commercially available but can also be synthesized via electrophilic substitution. For example, 4-methoxybenzoic acid undergoes directed ortho-metalation with LDA (lithium diisopropylamide) at −78°C, followed by quenching with a fluorinating agent (e.g., N-fluorobenzenesulfonimide) to introduce the fluorine atom.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: −78°C to 0°C.
  • Yield: 70–85%.

Alternative Routes via Nitration and Reduction

A less common approach involves nitration of 4-methoxybenzoic acid at the meta position, followed by reduction and diazotization/fluorination. However, this method is hampered by regioselectivity challenges.

Preparation of 2-Hydroxy-2-(1-Methyl-1H-Pyrrol-2-yl)Ethylamine

Henry Reaction Pathway

The amine side chain is synthesized via a nitroaldol (Henry) reaction between 1-methyl-2-pyrrolecarboxaldehyde and nitromethane:

  • Nitroaldol Reaction:

    • 1-Methyl-2-pyrrolecarboxaldehyde reacts with nitromethane in the presence of a base (e.g., K₂CO₃) to form 2-nitro-1-(1-methyl-1H-pyrrol-2-yl)ethanol .
    • Conditions: Ethanol, 25°C, 12–24 hours.
    • Yield: 60–75%.
  • Nitro Group Reduction:

    • Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reduction (LiAlH₄) converts the nitro group to an amine.
    • Preferred Method: H₂ (1 atm) over Raney Ni in methanol, 25°C, 6 hours.
    • Yield: 85–90%.

Reductive Amination Alternative

An alternative route employs reductive amination of 1-methyl-2-pyrrolecarboxaldehyde with 2-aminoethanol. However, this method risks over-alkylation and requires precise stoichiometric control.

Amide Bond Formation Strategies

Acyl Chloride-Mediated Coupling

Activation of 3-fluoro-4-methoxybenzoic acid to its acyl chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The chloride is then reacted with the amine in the presence of a base:

  • Acyl Chloride Synthesis:

    • Conditions: Reflux with SOCl₂ (2 equiv) in dichloromethane (DCM), 4 hours.
    • Yield: >95%.
  • Coupling Reaction:

    • Amine: 2-Hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethylamine (1.2 equiv).
    • Base: Triethylamine (TEA, 2.5 equiv) in DCM at 0°C → 25°C, 12 hours.
    • Yield: 70–80%.

Coupling Reagent-Assisted Synthesis

Modern coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve efficiency:

  • Activation: 3-Fluoro-4-methoxybenzoic acid (1 equiv), HATU (1.1 equiv), DIPEA (3 equiv) in DMF, 0°C, 30 minutes.
  • Amine Addition: Add amine (1.1 equiv), stir at 25°C for 6 hours.
  • Yield: 85–90%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling reagent efficiency but complicate purification.
  • Dichloromethane balances reactivity and ease of workup.
  • Temperatures >40°C risk decomposition of the pyrrole ring.

Protecting Group Strategies

The hydroxyl group in the amine may require protection (e.g., tert-butyldimethylsilyl (TBS) ether) to prevent O-acylation:

  • Protection: TBSCl (1.1 equiv), imidazole (2 equiv) in DMF, 25°C, 2 hours.
  • Deprotection: Tetra-n-butylammonium fluoride (TBAF, 1.1 equiv) in THF, 0°C → 25°C, 4 hours.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3) to yield white crystals.

Chromatographic Methods

Silica gel chromatography (ethyl acetate/hexane gradient) resolves impurities, achieving >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 3.6 Hz, 1H, pyrrole-H), 6.72 (s, 1H, pyrrole-H), 4.21 (m, 1H, CH-OH), 3.92 (s, 3H, OCH₃), 3.65 (s, 3H, N-CH₃).
  • HRMS (ESI): Calcd for C₁₆H₁₈FN₂O₃ [M+H]⁺: 329.1301; Found: 329.1304.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides or pyrroles.

Scientific Research Applications

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-methoxybenzamide: Similar structure but with different substitution pattern.

    3-chloro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide: Chlorine instead of fluorine.

    3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxybenzamide: Ethoxy group instead of methoxy.

Uniqueness

The unique combination of the fluoro, hydroxyethyl, and methoxy groups in 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific substitution pattern can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.

Biological Activity

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C15_{15}H18_{18}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 294.31 g/mol

Structural Characteristics

The compound features:

  • A fluorinated aromatic ring (4-methoxybenzamide)
  • A hydroxyethyl group attached to a pyrrole derivative , which may influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide. Research indicates that modifications in the structure of benzamide derivatives can enhance their efficacy against various cancer cell lines.

Case Study: In Vitro Testing

In vitro assays conducted on human colon carcinoma cells demonstrated that derivatives of benzamide exhibited selective cytotoxicity. For instance, one study showed that a related compound led to a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that structural modifications can lead to enhanced biological activity .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in cancer progression and metastasis. For example, benzamide derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression related to tumor growth.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerBenzamide derivativesSelective cytotoxicity in cancer cells
Enzyme inhibitionHDAC inhibitorsReduced tumor growth in preclinical models
AntimicrobialSimilar phenolic compoundsInhibition of bacterial growth

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest that the compound may exhibit favorable absorption characteristics, with moderate bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-methoxybenzamide?

Methodological Answer:
The compound can be synthesized via carbodiimide-mediated coupling of 3-fluoro-4-methoxybenzoic acid with 2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethanol. Key steps include:

  • Coupling Reagents : Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group .
  • Reaction Conditions : Conduct the reaction at low temperatures (-50°C) to minimize side reactions and improve yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
  • Characterization : Confirm structure via IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.8 ppm, pyrrole protons at δ 6.1–6.3 ppm), and high-resolution mass spectrometry (HRMS) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (amide C=O, hydroxyl O-H) and compare with reference spectra .
  • NMR Analysis :
    • ¹H NMR : Assign methoxy (δ 3.8 ppm), fluorinated aromatic protons (δ 7.1–7.4 ppm), and pyrrole protons (δ 6.1–6.3 ppm).
    • ¹³C NMR : Confirm quaternary carbons (e.g., amide carbonyl at ~168 ppm) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and isotopic patterns .
  • Elemental Analysis : Validate purity (>98%) with ≤0.4% deviation from calculated C/H/N values .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Alternative Coupling Reagents : Compare DCC/HOBt with EDC/HCl or PyBOP to assess cost and efficiency .

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) for improved solubility of intermediates .

  • Temperature Gradients : Optimize reaction time/yield via kinetic studies (e.g., 0–24 hours at -20°C to 25°C) .

  • Catalytic Additives : Explore DMAP (4-dimethylaminopyridine) to accelerate coupling .

  • Process Data :

    ConditionYield (%)Purity (%)
    DCC/HOBt, -50°C7298
    EDC/HCl, 0°C6897
    PyBOP, RT6596

Advanced: How does pH influence the compound’s fluorescence properties in biological assays?

Methodological Answer:

  • Fluorometric Setup : Use a spectrofluorometer (λₑₓ = 340 nm, λₑₘ = 380 nm) to measure intensity .
  • pH Titration : Prepare buffers (pH 2–10) with 0.1 M HCl/NaOH. The compound shows maximum fluorescence at pH 5 due to protonation/deprotonation equilibria of the hydroxyl and amide groups .
  • Binding Studies : Titrate with metal ions (e.g., Pb²⁺, Zn²⁺) to calculate binding constants (K_b) via Stern-Volmer plots .
  • Stability : Fluorescence intensity remains stable for >24 hours at 25°C, making it suitable for long-term assays .

Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) against bacterial targets?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary pyrrole methylation) .

  • Biological Assays :

    • Antimicrobial Testing : Use MIC (minimum inhibitory concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Enzyme Inhibition : Target bacterial phosphopantetheinyl transferases (PPTases) via fluorescence polarization assays .
  • SAR Findings :

    DerivativeMIC (μg/mL)PPTase IC₅₀ (μM)
    Parent Compound8.20.45
    3-Cl (Fluorine → Cl)12.51.2
    N-Methylpyrrole6.80.32

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes to assess metabolic stability .
  • ADMET Prediction : Use tools like SwissADME to estimate logP (2.8), solubility (-3.2 LogS), and BBB permeability (low) .
  • Docking Studies : Target bacterial PPTases (PDB: 3EVA) to identify key binding residues (e.g., Lys127, Asp89) .

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